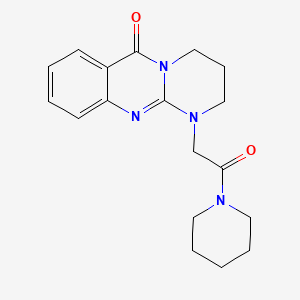
Tris(butoxycarbonylethyl)tin chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorure de tris(butoxycarbonylethyl)étain: is an organotin compound with the molecular formula C21H39ClO6Sn Organotin compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry
Préparation Méthodes
Voies de synthèse et conditions de réaction: The synthesis of Tris(butoxycarbonylethyl)tin chloride typically involves the reaction between metallic tin and carbofunctional organohalides . This method is efficient and allows for the production of various carbofunctional organotin compounds. The reaction conditions often include the use of catalysts to enhance the reaction rate and yield.
Méthodes de production industrielle: La production industrielle de chlorure de tris(butoxycarbonylethyl)étain peut impliquer des réactions à grande échelle utilisant des méthodes similaires à celles de la synthèse en laboratoire, mais optimisées pour une efficacité et un rendement plus élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées garantit la production de composés de haute pureté adaptés à diverses applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(butoxycarbonylethyl)tin chloride typically involves the reaction between metallic tin and carbofunctional organohalides . This method is efficient and allows for the production of various carbofunctional organotin compounds. The reaction conditions often include the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types de réactions: Le chlorure de tris(butoxycarbonylethyl)étain subit plusieurs types de réactions chimiques, notamment:
Oxydation: This reaction involves the addition of oxygen or the removal of hydrogen.
Réduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Réactifs et conditions courants: Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des températures et des pressions contrôlées pour optimiser la vitesse de réaction et le rendement.
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des oxydes d'organoétain, tandis que les réactions de substitution peuvent produire divers dérivés d'organoétain.
Applications de la recherche scientifique
Chimie: In chemistry, Tris(butoxycarbonylethyl)tin chloride is used as a reagent in organic synthesis. Its ability to form stable complexes with various ligands makes it valuable in the synthesis of complex organic molecules .
Biologie: In biology, this compound is studied for its potential use in bioconjugation and as a catalyst in biochemical reactions. Its unique properties allow it to interact with biological molecules in specific ways, making it useful in various biological applications .
Médecine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules and pathways makes it a candidate for drug development and other medical applications .
Industrie: In industry, this compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Mécanisme d'action
Le mécanisme d'action du chlorure de tris(butoxycarbonylethyl)étain implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut former des complexes stables avec divers ligands, ce qui lui permet de participer à un large éventail de réactions chimiques. These interactions can affect the activity of enzymes and other biological molecules, leading to various effects .
Applications De Recherche Scientifique
Chemistry: In chemistry, Tris(butoxycarbonylethyl)tin chloride is used as a reagent in organic synthesis. Its ability to form stable complexes with various ligands makes it valuable in the synthesis of complex organic molecules .
Biology: In biology, this compound is studied for its potential use in bioconjugation and as a catalyst in biochemical reactions. Its unique properties allow it to interact with biological molecules in specific ways, making it useful in various biological applications .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules and pathways makes it a candidate for drug development and other medical applications .
Industry: In industry, this compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Mécanisme D'action
The mechanism of action of Tris(butoxycarbonylethyl)tin chloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various ligands, allowing it to participate in a wide range of chemical reactions. These interactions can affect the activity of enzymes and other biological molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
Composés similaires:
Comparaison: Le chlorure de tris(butoxycarbonylethyl)étain est unique en raison de sa structure chimique et de ses propriétés spécifiques. Comparé à des composés similaires, il offre des avantages distincts en termes de réactivité et de stabilité. For example, Tris(γ-trifluoropropyl)tin chloride has different reactivity due to the presence of fluorine atoms, while Tris(hydroxymethyl)aminomethane is primarily used as a buffer in biochemical applications .
Conclusion
Le chlorure de tris(butoxycarbonylethyl)étain est un composé polyvalent avec un large éventail d'applications en chimie, biologie, médecine et industrie. Ses propriétés chimiques uniques et sa capacité à participer à diverses réactions en font un composé précieux dans la recherche scientifique et la production industrielle.
Propriétés
Numéro CAS |
72305-57-8 |
|---|---|
Formule moléculaire |
C21H39ClO6Sn |
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
butyl 3-[bis(3-butoxy-3-oxopropyl)-chlorostannyl]propanoate |
InChI |
InChI=1S/3C7H13O2.ClH.Sn/c3*1-3-5-6-9-7(8)4-2;;/h3*2-6H2,1H3;1H;/q;;;;+1/p-1 |
Clé InChI |
PSLDFCIWHIAGQK-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


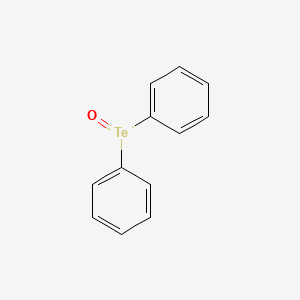
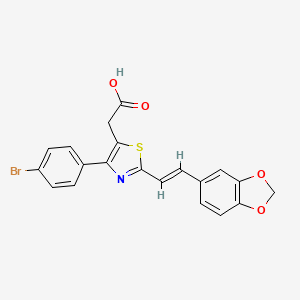
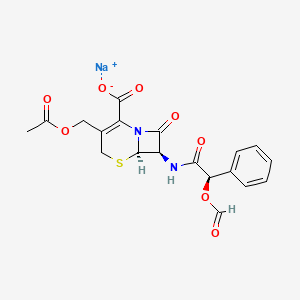
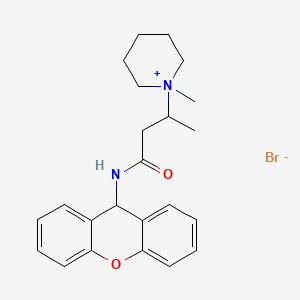
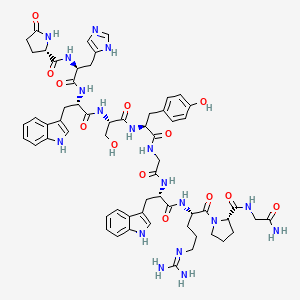
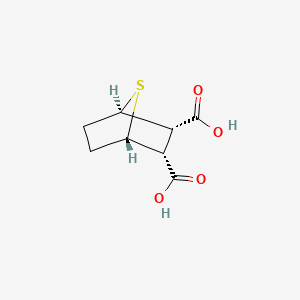

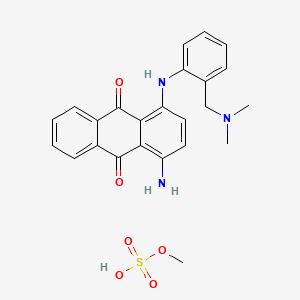

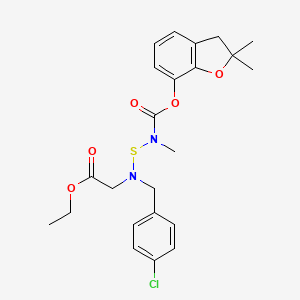
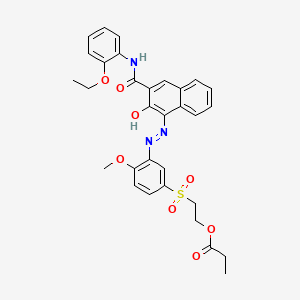
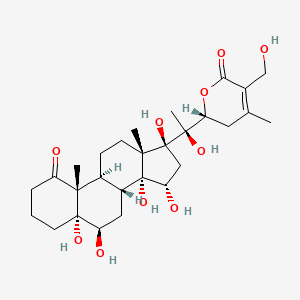
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
